Superior Intact-Cell Labeling vs. LP-1
In RAW cell macrophage extracts, LE 28 shows comparable potency to the non-quenched probe LP-1. However, in intact RAW cells, LE 28 labels significantly more legumain at a concentration of 1 μM, enabling more effective functional imaging without the need for probe washout [1]. This differential performance is attributed to the quenched design of LE 28, which eliminates background from unbound probe, and potentially to its improved cellular uptake.
| Evidence Dimension | Legumain labeling efficiency in intact cells |
|---|---|
| Target Compound Data | LE 28 at 1 μM |
| Comparator Or Baseline | LP-1 at 1 μM |
| Quantified Difference | LE 28 labels more legumain than LP-1 (visual assessment from fluorescent SDS-PAGE, Figure S6b) |
| Conditions | Intact RAW 264.7 macrophages, 1-hour incubation |
Why This Matters
This demonstrates that LE 28 is the preferred reagent for functional imaging of legumain activity in intact cells and tissues, where high background from non-quenched probes like LP-1 would otherwise obscure the signal.
- [1] Edgington, L. E., Verdoes, M., Ortega, A., Withana, N. P., Syed, S., Bachmann, M. H., Blum, G., & Bogyo, M. (2013). Functional imaging of legumain in cancer using a new quenched activity-based probe. Journal of the American Chemical Society, 135(1), 174–182. View Source
